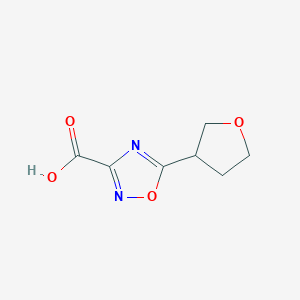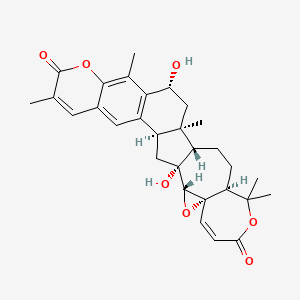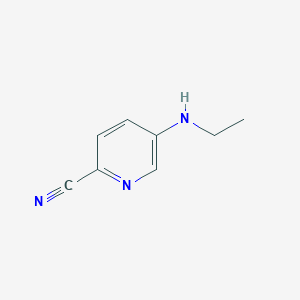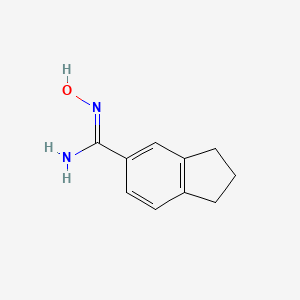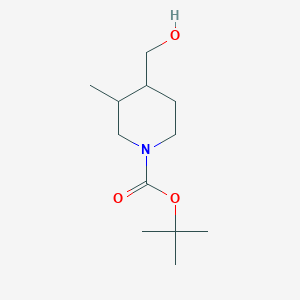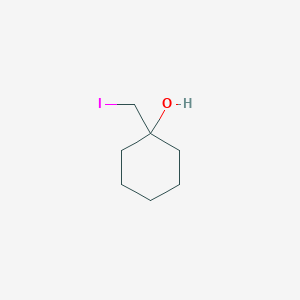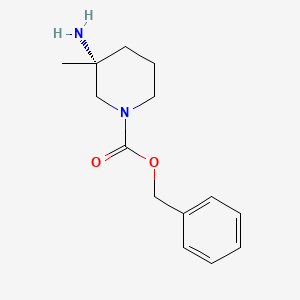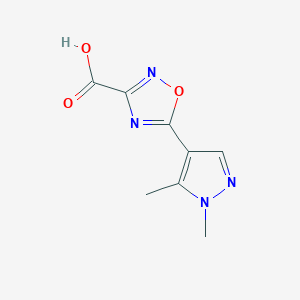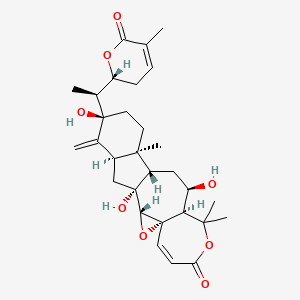
Longipedlactone I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Longipedlactone I is a novel triterpene dilactone isolated from the leaves and stems of Kadsura longipedunculata (Schisandraceae). . These compounds have garnered significant interest due to their unique structures and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The isolation of Longipedlactone I involves extraction from the plant Kadsura longipedunculata. The process typically includes:
Extraction: The leaves and stems of the plant are dried and powdered, followed by extraction with organic solvents such as methanol or ethanol.
Fractionation: The crude extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate the different compounds.
Purification: Further purification is achieved through recrystallization or preparative HPLC to obtain pure this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions: Longipedlactone I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Longipedlactone I has shown potential in various scientific research applications, including:
Chemistry: Its unique structure makes it an interesting subject for structural and synthetic studies.
Wirkmechanismus
The exact mechanism of action of Longipedlactone I is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it has shown cytotoxic activity, which may involve the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Longipedlactone A: Another triterpene dilactone from the same group, with similar cytotoxic properties.
Longipedlactone B: Exhibits similar structural features and biological activities.
Longipedlactone C: Known for its unique skeleton and potential biological activities.
Uniqueness: Longipedlactone I stands out due to its specific structural arrangement and the significant cytotoxic activity it exhibits against various cancer cell lines. This makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H40O8 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(1R,2R,4S,10S,11R,13S,14R,17R,19R)-1,11,17-trihydroxy-9,9,14-trimethyl-18-methylidene-17-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icos-5-en-7-one |
InChI |
InChI=1S/C30H40O8/c1-15-7-8-20(36-24(15)33)17(3)28(34)12-11-27(6)18(16(28)2)14-29(35)21(27)13-19(31)23-26(4,5)37-22(32)9-10-30(23)25(29)38-30/h7,9-10,17-21,23,25,31,34-35H,2,8,11-14H2,1,3-6H3/t17-,18-,19+,20+,21-,23-,25+,27+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
UXMLFMZVVWDUFA-XPVDLBESSA-N |
Isomerische SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)O)C)O |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


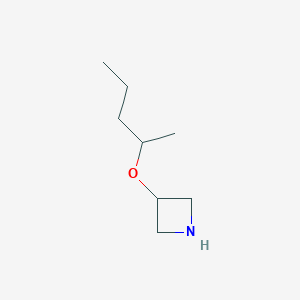
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)
